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Compound of Interest

Compound Name: Sodium hexafluoroantimonate

Cat. No.: B100954

Disclaimer: Limited toxicological data is available for sodium hexafluoroantimonate
specifically. This guide extrapolates information from studies on related antimony and fluoride
compounds. All data and methodologies should be considered in this context, and further
research on sodium hexafluoroantimonate is warranted.

Introduction

Sodium hexafluoroantimonate (NaSbFe) is an inorganic compound used in various industrial
applications. Due to its composition, its toxicological profile is determined by the combined
effects of the sodium cation, the hexafluoroantimonate anion (SbFe~), and its dissociation
products, primarily antimony and fluoride ions. This guide provides a comprehensive overview
of the known and anticipated toxicological properties of sodium hexafluoroantimonate,
drawing from data on analogous compounds to inform researchers, scientists, and drug
development professionals.

Physicochemical Properties
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Property Value Reference
Chemical Formula NaSbFs
Molecular Weight 258.74 g/mol

White to off-white powder or
Appearance

chunks
Solubility Slightly soluble in water
Density 3.375g/mL at 25 °C

Toxicological Profile Summary

Sodium hexafluoroantimonate is classified as harmful if swallowed or inhaled and is toxic to
aquatic life with long-lasting effects. The primary health hazards are associated with the toxicity
of antimony and fluoride.

Acute Toxicity

No specific LD50 or LC50 data for sodium hexafluoroantimonate are available. The acute
toxicity is extrapolated from related compounds.

Compound Route Species LD50 Reference
Antimony

Potassium Oral Rat 115 mg/kg

Tartrate

Sodium Fluoride Oral Rat 31 -102 mg/kg

Sodium Fluoride Oral Mouse 26 - 94 mg/kg

Signs and Symptoms of Acute Exposure:

 Ingestion: Gastrointestinal distress, including nausea, vomiting, abdominal pain, and
diarrhea. In severe cases, it may lead to hemorrhagic gastritis.
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 Inhalation: Irritation of the respiratory tract, potentially causing laryngitis, tracheitis, and
bronchitis.

o Systemic Effects: Cardiac effects, including altered electrocardiograms (prolonged QT
interval, T-wave inversion), and potential for life-threatening arrhythmias. Acute renal and

hepatic injury may also occur.

Chronic Toxicity

Long-term exposure to antimony compounds can lead to pneumoconiosis, a lung disease
caused by dust inhalation. Chronic fluoride exposure is known to cause fluorosis, affecting
teeth and bones.

Endpoint Effect Compound(s) Studied
) Pneumoconiosis, chronic Antimony trioxide, Antimony
Respiratory , _ _ , o
inflammation, fibrosis trisulfide
Cardiovascular Altered electrocardiograms Antimony compounds
Gastrointestinal Stomach pain, diarrhea, ulcers  Antimony compounds
Skeletal Fluorosis (pain, disability) Fluoride

Carcinogenicity

There is inadequate evidence for the carcinogenicity of antimony compounds in humans,
though some studies on workers exposed to antimony trioxide suggest an increased risk of
lung cancer. The International Agency for Research on Cancer (IARC) classifies antimony
trioxide as "possibly carcinogenic to humans" (Group 2B).

Mutagenicity and Genotoxicity

In vitro studies on antimony compounds have shown positive results for chromosomal
aberrations in human leukocytes. However, antimony compounds generally do not induce gene
mutations in bacteria or cultured mammalian cells. Some studies indicate that antimony can
cause oxidative DNA damage.
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Reproductive and Developmental Toxicity

Studies on rats have suggested that antimony can be transferred transplacentally and through
breast milk. High doses of sodium fluoride have been shown to have adverse effects on fertility
and fetotoxicity in female rats.

Mechanisms of Toxicity

The toxicity of sodium hexafluoroantimonate is likely a result of the combined actions of
antimony and fluoride.

Antimony: The primary mechanism of antimony toxicity is believed to be its ability to bind to
sulthydryl groups in proteins and enzymes, leading to their inactivation. This can disrupt cellular
processes and enhance oxidative stress.

Fluoride: Fluoride acts as an enzymatic poison and can induce oxidative stress. It can also
disrupt hormonal signaling and has been associated with neurotoxicity. In synergy with
aluminum, fluoride can act as a false signal in G protein-coupled signaling cascades.

Signaling Pathways

Fluoride-Mediated Signaling Pathway Disruption: Excessive fluoride exposure has been shown
to affect several signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase)
and Wnt/B-catenin pathways.

Altered Gene
Expression

g induces Cellular Stress activates JNK/p38 MAPK
SR (20 (e.g., Oxidative Stress) Activation
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Caption: Fluoride-induced activation of the JINK/p38 MAPK signaling pathway.
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Caption: Fluoride-mediated downregulation of the Wnt/B-catenin signaling pathway.

Experimental Protocols

Detailed experimental protocols for sodium hexafluoroantimonate are not available. The
following are generalized protocols based on OECD guidelines for acute oral and inhalation
toxicity testing of chemical substances.

Acute Oral Toxicity - Fixed Dose Procedure (Based on
OECD Guideline 420)

Objective: To identify a dose that causes evident toxicity but not mortality.

Experimental Workflow:
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Animal Preparation
(e.g., 5 female rats, fasted)

Administer Starting Dose
(e.g., 300 mg/kg by gavage)

Observe for 24 hours
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If toxicity confirmed

Dose next animal at lower fixed dose Proceed to Main Study
(e.g., 50 mg/kg) (Dose 4 more animals at selected dose)

Dose next animal at higher fixed dose

(e.g., 2000 mg/kg)
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(Clinical signs, body weight)
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Caption: Workflow for Acute Oral Toxicity Testing (Fixed Dose Procedure).
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Methodology:

Animal Selection: Healthy, young adult rodents (rats preferred), typically females as they are
often slightly more sensitive.

Housing and Fasting: Animals are caged individually or in small groups and fasted overnight
before dosing (water ad libitum).

Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle (e.g.,
water or corn oil).

Administration: A single dose is administered by gavage.

Sighting Study: A preliminary study is conducted on a small number of animals to determine
the appropriate starting dose for the main study. Dosing is sequential, with a pause of at
least 24 hours between animals.

Main Study: Once a dose causing evident toxicity is identified, a confirmatory group of
animals is dosed at that level.

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin,
fur, eyes, behavior, etc.), and body weight changes for at least 14 days.

Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Inhalation Toxicity (Based on OECD Guideline
403)

Objective: To determine the median lethal concentration (LC50) and assess toxic effects from a

single, short-term inhalation exposure.

Methodology:

Animal Selection: Healthy, young adult rodents (rats are the preferred species).

Exposure System: A dynamic inhalation chamber (nose-only or whole-body) is used to
generate a stable concentration of the test substance in the air.
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o Atmosphere Generation: The test substance is aerosolized as a dust or mist. Particle size
distribution is characterized to ensure respirability.

o Exposure Conditions: Animals are exposed for a defined period (typically 4 hours).

o Concentration Groups: Multiple groups of animals (e.g., 5 males and 5 females per group)
are exposed to different concentrations of the test substance, plus a control group exposed
to clean air.

e Observations: Animals are monitored during and after exposure for signs of toxicity. They are
observed for at least 14 days post-exposure for mortality, clinical signs, and body weight
changes.

o Pathology: Gross necropsy is performed on all animals. Histopathology may be conducted
on the respiratory tract and other target organs.

o Data Analysis: The LC50 is calculated using appropriate statistical methods.

Conclusion

The toxicological properties of sodium hexafluoroantimonate have not been thoroughly
investigated. Based on data from related antimony and fluoride compounds, it is expected to be
harmful upon acute exposure via ingestion and inhalation, with the potential for chronic effects
on the respiratory and skeletal systems. The mechanisms of toxicity likely involve the disruption
of enzymatic functions and the induction of oxidative stress. Due to the lack of specific data,
caution should be exercised when handling this compound, and further research is crucial to
fully characterize its toxicological profile and establish safe exposure limits.

¢ To cite this document: BenchChem. [An In-depth Technical Guide on the Toxicological
Properties of Sodium Hexafluoroantimonate]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b100954#toxicological-properties-of-sodium-
hexafluoroantimonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b100954?utm_src=pdf-body
https://www.benchchem.com/product/b100954#toxicological-properties-of-sodium-hexafluoroantimonate
https://www.benchchem.com/product/b100954#toxicological-properties-of-sodium-hexafluoroantimonate
https://www.benchchem.com/product/b100954#toxicological-properties-of-sodium-hexafluoroantimonate
https://www.benchchem.com/product/b100954#toxicological-properties-of-sodium-hexafluoroantimonate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100954?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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